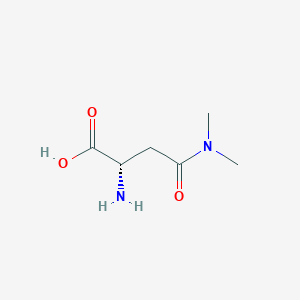
N4,N4-Dimethyl-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N4-Dimethyl-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the asparagine molecule. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can have significant biological and chemical roles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N4,N4-Dimethyl-asparagine can be synthesized through various chemical methods. One common approach involves the methylation of L-asparagine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N4,N4-Dimethyl-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid, L-asparagine.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized asparagine derivatives .
Aplicaciones Científicas De Investigación
N4,N4-Dimethyl-asparagine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N4,N4-Dimethyl-asparagine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the synthesis and degradation of proteins. The compound’s methyl groups may also affect its binding affinity and specificity for certain enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-asparagine: A derivative with a single methyl group attached to the nitrogen atom.
L-Asparagine: The parent amino acid without any methyl groups.
N,N-Dimethyl-glycine: Another amino acid derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
N4,N4-Dimethyl-asparagine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(dimethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)5(9)3-4(7)6(10)11/h4H,3,7H2,1-2H3,(H,10,11)/t4-/m0/s1 |
Clave InChI |
AHEBZPSPUGRPFZ-BYPYZUCNSA-N |
SMILES isomérico |
CN(C)C(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
CN(C)C(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


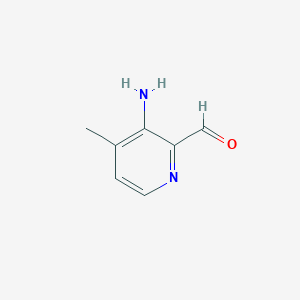
![Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate](/img/structure/B15305925.png)
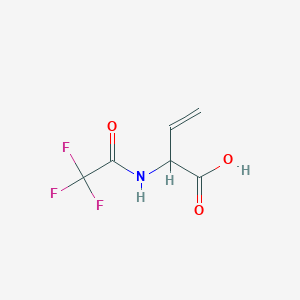
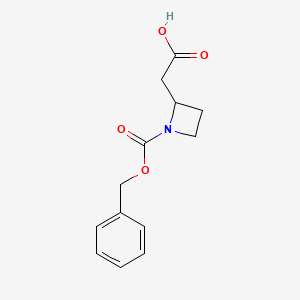
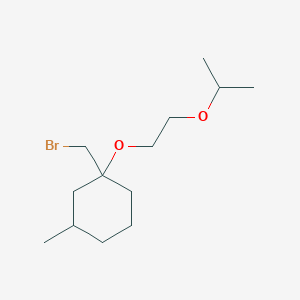
![6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B15305947.png)
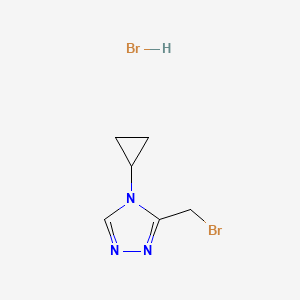
![rac-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine-2,3-dione, cis](/img/structure/B15305966.png)
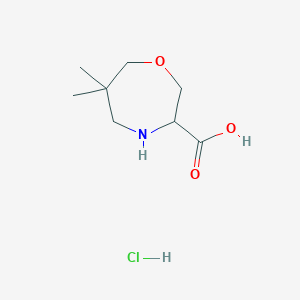
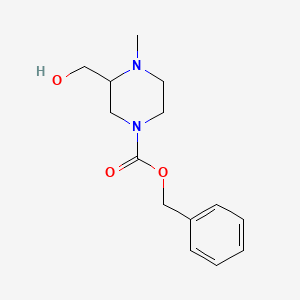
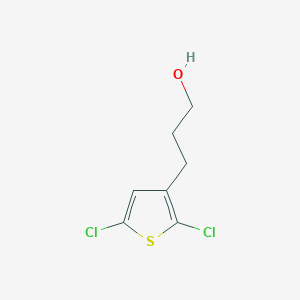
![rac-tert-butyl (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15305985.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-aminehydrobromide](/img/structure/B15305991.png)
methanone](/img/structure/B15305998.png)
